Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Description
Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-natural amino acid. It features a chiral center at the β-carbon, with an (S)-configuration, and a 2,3-dimethoxy-substituted phenyl group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc deprotection protocols (piperidine treatment). The dimethoxy groups enhance lipophilicity and stability under acidic/basic conditions, making it suitable for synthesizing peptides with tailored physicochemical properties .
Properties
IUPAC Name |
(3S)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAYAYQWGPUKMH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427499 | |
| Record name | (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-36-7 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis of Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically follows a multi-step process involving:
Step 1: Protection of the Amino Group
The amino group of the starting (S)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid is protected by reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This step prevents unwanted side reactions during subsequent coupling.Step 2: Introduction of the 2,3-Dimethoxy-phenyl Group
The aromatic substitution is introduced either prior to or during the synthesis of the amino acid backbone. Common methods include Friedel-Crafts alkylation or aromatic substitution reactions with suitable reagents to install the 2,3-dimethoxy substituents on the phenyl ring.Step 3: Coupling and Purification
The Fmoc-protected amino acid is purified by recrystallization or chromatographic techniques such as flash chromatography or preparative HPLC to ensure high purity suitable for peptide synthesis applications.
Industrial Scale Considerations
Industrial production adapts the laboratory synthesis for scale-up with optimized reaction parameters to maximize yield and purity. Automation and continuous flow synthesis methods are often employed, along with large-scale chromatographic purification.
Detailed Reaction Conditions and Analysis
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino group protection | Fmoc-Cl, base (Na2CO3 or Et3N), solvent (DMF) | Introduce Fmoc protecting group | Reaction at 0–25°C, typically 1–3 hours |
| Aromatic substitution | Friedel-Crafts alkylation or aromatic substitution reagents | Install 2,3-dimethoxy groups on phenyl ring | Requires acidic catalyst if Friedel-Crafts |
| Purification | Recrystallization, flash chromatography, HPLC | Remove impurities, isolate pure product | Solvent systems: acetonitrile/water with 0.1% TFA for HPLC |
Analytical Techniques for Monitoring:
- NMR Spectroscopy: Confirms stereochemistry and substitution pattern; methoxy groups resonate ~3.7 ppm, aromatic protons ~6.3–6.8 ppm.
- Mass Spectrometry: Confirms molecular weight (m/z 448 [M+H]+).
- IR Spectroscopy: Identifies key functional groups (C=O stretch ~1700 cm⁻¹, C–O–C of methoxy ~1250 cm⁻¹).
Reaction Mechanism Insights
- The Fmoc protection mechanism involves nucleophilic attack of the amino group on the Fmoc-Cl carbonyl carbon, forming a carbamate linkage that protects the amine during peptide coupling.
- The aromatic substitution to introduce dimethoxy groups is typically electrophilic aromatic substitution, where methoxy groups act as activating, ortho/para-directing substituents, facilitating regioselective substitution at the 2,3-positions.
- The deprotection during peptide synthesis is base-mediated (commonly piperidine in DMF), which selectively removes the Fmoc group without affecting other functional groups.
Comparative Analysis with Related Compounds
| Compound | Substitution Pattern | Impact on Properties | Applications |
|---|---|---|---|
| Fmoc-(S)-3-Amino-3-phenyl-propionic acid | No methoxy groups | Less electron-rich, different reactivity | Basic peptide synthesis |
| Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid | Single methoxy at para (4) | Moderate electron donation, altered solubility | Modified peptide properties |
| This compound | Methoxy groups at ortho and meta (2,3) | Enhanced electronic effects, increased reactivity | Specialized peptide synthesis, drug design |
The 2,3-dimethoxy substitution uniquely influences the electronic environment of the phenyl ring, affecting peptide conformation and interaction with biological targets.
Summary of Research Findings
- The this compound is a critical intermediate in synthesizing peptides with enhanced biological activity due to the electronic influence of the dimethoxy groups.
- Optimized synthetic methods ensure high purity and yield, essential for pharmaceutical and biochemical applications.
- The compound’s preparation involves well-established protection and substitution chemistry, adaptable to both laboratory and industrial scales.
Chemical Reactions Analysis
Oxidation Reactions
The 2,3-dimethoxy-phenyl group undergoes oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.
-
Products : Formation of quinone derivatives via demethylation or hydroxylation of the methoxy groups.
| Reaction Conditions | Products | Applications |
|---|---|---|
| KMnO₄ in H₂SO₄ | 2,3-Dihydroxy-phenyl derivatives | Synthesis of redox-active peptide probes |
| CrO₃ in acetone | Quinone intermediates | Development of enzyme inhibitors or dyes |
These reactions are pivotal in designing peptides with redox-sensitive properties .
Reduction Reactions
The aromatic ring and carbonyl groups can be reduced:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Products : Saturated hydrocarbon chains or alcohol derivatives.
| Reaction Type | Outcome | Functional Impact |
|---|---|---|
| LiAlH₄ in dry ether | Reduction of ester to alcohol | Enhances solubility for aqueous reactions |
| Catalytic hydrogenation | Saturation of aromatic ring | Modifies steric interactions in peptides |
Reduction pathways are exploited to modify peptide stability and binding affinities .
Substitution Reactions
The electron-rich aromatic ring facilitates electrophilic substitution:
-
Common Reagents : Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).
-
Products : Halogenated or nitro-substituted derivatives.
| Reagent System | Substituent Introduced | Utility |
|---|---|---|
| Br₂ in CH₂Cl₂ | Bromine at C4 or C5 positions | Radiolabeling or crosslinking applications |
| HNO₃/H₂SO₄ | Nitro group at C4 | Precursor for amine-functionalized peptides |
These substitutions enable site-specific functionalization for targeted drug delivery systems.
Bioconjugation Reactions
The carboxylic acid group participates in coupling reactions:
-
Activation : Using HOBt/DIC or HATU/DIPEA.
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Targets : Amines (e.g., lysine residues) or hydroxyl groups (e.g., serine).
| Conjugate Type | Linkage | Application |
|---|---|---|
| Peptide-drug conjugates | Amide bond | Targeted cancer therapies |
| Fluorescent probes | Ester or carbamate | Cellular imaging |
These reactions are critical for developing multifunctional biomaterials .
Stability Under Acidic Conditions
While stable in mild acids (e.g., TFA for resin cleavage), prolonged exposure to strong acids (e.g., HCl) leads to:
-
Demethylation : Loss of methoxy groups, forming phenolic derivatives.
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Peptide backbone hydrolysis : Risk of peptide chain fragmentation.
Scientific Research Applications
Scientific Research Applications
Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is widely utilized in various scientific research fields, offering unique properties that enhance material performance .
Peptide Synthesis: Fmoc-DMPA serves as a key building block in solid-phase peptide synthesis (SPPS) . The Fmoc group allows for the selective protection of the amino functionality during the formation of peptide bonds, facilitating the creation of complex peptides with high purity and yield. This controlled environment is essential for designing peptides with specific biological functions. The Fmoc group allows for selective deprotection, enabling the stepwise construction of peptides with high precision.
Drug Development: The unique structure of Fmoc-DMPA aids in the design of novel pharmaceuticals . Its incorporation into peptide sequences can enhance bioactivity and specificity towards target receptors, potentially leading to improved therapeutic agents. Compounds derived from Fmoc-DMPA are studied for their roles in targeting specific biological pathways, particularly in neurodegenerative diseases. Its unique structure aids in the design of novel pharmaceuticals, particularly in creating compounds with enhanced bioactivity and specificity for target receptors .
Bioconjugation: Fmoc-DMPA is employed in bioconjugation processes, which involve attaching biomolecules (e.g., proteins or nucleic acids) to surfaces or other molecules . This application is crucial for developing targeted drug delivery systems and diagnostic tools. It facilitates the attachment of biomolecules, such as proteins or nucleic acids, to surfaces or other molecules, which is crucial in creating targeted drug delivery systems . Biomolecules with synthetic modifications have been applied widely in various fields, such as tracking cellular events, revealing the function, activity, and kinetics of an enzyme, imaging protein distribution in tissues, and developing targeted therapies .
Analytical Chemistry: It acts as a standard in various analytical techniques, helping researchers calibrate instruments and validate methods for quantifying similar compounds .
Material Science: This chemical is employed in the development of functional materials, such as sensors or catalysts, due to its unique structural properties .
Neuroprotective Effects: Research indicates that compounds with structural similarities to Fmoc-DMPA may exhibit neuroprotective properties. These effects are attributed to the compound's ability to reduce oxidative stress within cells, thus potentially contributing to therapies for neurodegenerative conditions.
Applications in Chemistry, Biology, Medicine, and Industry
- Chemistry: Primarily used in peptide synthesis. The Fmoc group allows for selective deprotection, enabling the stepwise construction of peptides with high precision.
- Biology: Used in the synthesis of biologically active peptides and proteins. It is valuable in the study of enzyme-substrate interactions, protein folding, and the development of peptide-based drugs.
- Medicine: Used in the development of therapeutic peptides. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
- Industry: Used in the production of custom peptides for research and pharmaceutical applications. It is also employed in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The 2,3-dimethoxy-phenyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting the overall properties of the synthesized peptides.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Reactivity and Stability
- Electron-Donating Groups (e.g., dimethoxy) : Stabilize intermediates during SPPS and enhance shelf life.
- Electron-Withdrawing Groups (e.g., nitro, CF3) : Increase acidity of the α-proton, accelerating coupling reactions but may require modified deprotection conditions .
- Halogenated Analogs (Cl, F) : Improve metabolic stability and binding affinity in hydrophobic pockets .
Biological Activity
Fmoc-(S)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid (Fmoc-DMPA) is a synthetic amino acid characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has gained attention in the fields of peptide synthesis, drug development, and bioconjugation due to its potential biological activities and applications.
- Molecular Formula : C26H25NO6
- Molecular Weight : 447.48 g/mol
- CAS Number : 501015-36-7
The presence of the dimethoxyphenyl group in Fmoc-DMPA may enhance its interactions with biological targets, such as enzymes and receptors, which is crucial for its biological activity.
1. Peptide Synthesis
Fmoc-DMPA serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for the selective protection of the amino functionality during the formation of peptide bonds, facilitating the creation of complex peptides with high purity and yield. This controlled environment is essential for designing peptides with specific biological functions .
2. Drug Development
The unique structure of Fmoc-DMPA aids in the design of novel pharmaceuticals. Its incorporation into peptide sequences can enhance bioactivity and specificity towards target receptors, potentially leading to improved therapeutic agents. Compounds derived from Fmoc-DMPA are studied for their roles in targeting specific biological pathways, particularly in neurodegenerative diseases .
3. Neuroprotective Effects
Research indicates that compounds with structural similarities to Fmoc-DMPA may exhibit neuroprotective properties. These effects are attributed to the compound's ability to reduce oxidative stress within cells, thus potentially contributing to therapies for neurodegenerative conditions .
4. Bioconjugation
Fmoc-DMPA is employed in bioconjugation processes, which involve attaching biomolecules (e.g., proteins or nucleic acids) to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and diagnostic tools .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to Fmoc-DMPA:
- Study on Neuroprotective Properties : A study evaluated the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications in neurodegenerative diseases.
- Peptide Development : Research focused on synthesizing peptides containing Fmoc-DMPA demonstrated enhanced binding affinity to specific receptors compared to non-modified peptides. This highlights its potential as a tool for drug design aimed at specific therapeutic targets .
Applications Summary Table
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block in SPPS for creating complex peptides |
| Drug Development | Design of novel pharmaceuticals targeting specific pathways |
| Neuroprotection | Potential role in reducing oxidative stress and protecting neurons |
| Bioconjugation | Facilitates attachment of biomolecules for drug delivery systems |
| Analytical Chemistry | Acts as a standard in various analytical techniques |
Q & A
Basic: What are the recommended synthetic routes for Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, and how is purity ensured?
Methodological Answer:
The synthesis typically involves Fmoc protection of the β-amino acid backbone. A common approach includes:
- Step 1: Reacting 3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium bicarbonate/dioxane) to introduce the Fmoc group .
- Step 2: Purification via reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water with 0.1% TFA to remove unreacted reagents and byproducts .
- Purity Validation: Analytical HPLC (≥95% purity) and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm molecular weight (e.g., [M+H]+ expected for C₂₆H₂₅NO₆: 448.17) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Used to confirm the stereochemistry (S-configuration) and substitution pattern of the 2,3-dimethoxy-phenyl group. Key signals include aromatic protons (δ 6.7–7.2 ppm), methoxy groups (δ ~3.8 ppm), and Fmoc protons (δ 4.2–4.5 ppm for CH₂) .
- FT-IR: Peaks at ~1700 cm⁻¹ (C=O of carboxylic acid) and ~1520 cm⁻¹ (amide bond) validate the Fmoc-protected structure .
- UV-Vis: The Fmoc group exhibits strong absorbance at 265–290 nm, useful for quantifying coupling efficiency during peptide synthesis .
Advanced: How can this amino acid be incorporated into solid-phase peptide synthesis (SPPS) with optimal efficiency?
Methodological Answer:
- Resin Activation: Use HATU (4 eq.) and DIPEA (8 eq.) in DMF to pre-activate the carboxyl group before coupling to resin-bound peptides .
- Coupling Conditions: Extend reaction time (12–24 hours) due to steric hindrance from the bulky 2,3-dimethoxy-phenyl group. Monitor via Kaiser test for free amine groups .
- Light Sensitivity: Protect from ambient light during coupling and cleavage to prevent degradation of the aromatic moiety .
Advanced: How should researchers address discrepancies in NMR data for this compound?
Methodological Answer:
- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃; dimethoxy groups may exhibit splitting in polar solvents due to restricted rotation .
- Dynamic Exchange: Low-temperature NMR (e.g., 243 K) can resolve overlapping peaks caused by conformational flexibility of the propionic acid chain .
- Validation: Cross-reference with computational models (e.g., DFT calculations for ¹³C chemical shifts) to confirm assignments .
Advanced: What strategies ensure enantiomeric purity during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® IC column with hexane/isopropanol (90:10) to separate (S)- and (R)-enantiomers. Retention times should differ by ≥1.5 min .
- Asymmetric Synthesis: Employ enantioselective catalysts (e.g., Evans oxazolidinones) during β-amino acid formation to minimize racemization .
- Circular Dichroism (CD): Verify the Cotton effect at 250–270 nm, characteristic of the Fmoc chromophore in the (S)-configuration .
Advanced: How do the 2,3-dimethoxy groups influence peptide-receptor interactions?
Methodological Answer:
- Hydrogen Bonding: The methoxy groups can act as hydrogen bond acceptors, stabilizing interactions with polar residues (e.g., serine, tyrosine) in target proteins .
- Steric Effects: Molecular dynamics simulations show that 2,3-dimethoxy substitution reduces rotational freedom, potentially enhancing binding specificity in β-sheet-rich peptides .
- Pharmacophore Mapping: Docking studies (e.g., AutoDock Vina) reveal improved affinity for hydrophobic pockets in enzymes like kinases .
Advanced: How to optimize SPPS coupling yields for this sterically hindered amino acid?
Methodological Answer:
- Double Coupling: Repeat the coupling step with fresh HATU/DIPEA to achieve >95% incorporation .
- Microwave-Assisted Synthesis: Apply 25 W at 50°C for 30 minutes to enhance reaction kinetics .
- Side-Chain Protection: Temporarily protect the carboxylic acid as a tert-butyl ester to reduce steric bulk during resin attachment .
Basic: What are the storage conditions to maintain stability?
Methodological Answer:
- Short-Term: Store at –20°C in a desiccator with silica gel to prevent hydrolysis of the Fmoc group .
- Long-Term: Lyophilize and store under argon at –80°C; avoid repeated freeze-thaw cycles .
- In-Solution: Dissolve in anhydrous DMF or DMSO (1–10 mM) and use within 1 week .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify dimethoxy-phenyl dehydration products; add 2% v/v triisopropylsilane during cleavage to suppress side reactions .
- Scalability: Replace HATU with cheaper coupling agents like PyBOP (4 eq.) without sacrificing efficiency .
- Crystallization: Recrystallize from ethyl acetate/hexane (1:3) to recover pure product from crude mixtures .
Advanced: What role does this amino acid play in designing enzyme inhibitors?
Methodological Answer:
- Transition-State Mimicry: The rigid β-amino acid backbone mimics tetrahedral intermediates in protease substrates (e.g., HIV-1 protease) .
- Selectivity Screening: Use fluorescence polarization assays with labeled enzymes (e.g., trypsin) to measure inhibition constants (Ki) .
- In Vivo Stability: The dimethoxy groups resist oxidative metabolism in liver microsome assays, enhancing pharmacokinetic profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
